molecular formula C12H23N3 B1465290 1-Cyclopropyl-4-(piperidin-4-yl)piperazine CAS No. 775288-31-8

1-Cyclopropyl-4-(piperidin-4-yl)piperazine

Cat. No.: B1465290
CAS No.: 775288-31-8
M. Wt: 209.33 g/mol
InChI Key: XGTVARBPHFMWPE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(piperidin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopropyl group and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that efficiently constructs the piperazine core .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include solid-phase synthesis and photocatalytic synthesis, which are advantageous for their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-4-(piperidin-4-yl)piperazine is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .

Biological Activity

1-Cyclopropyl-4-(piperidin-4-yl)piperazine (CPPP) is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a cyclopropyl group and a piperidinyl moiety, which contribute to its unique biological activity. This article reviews the biological properties of CPPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

CPPP's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes, particularly in the central nervous system (CNS). The compound has been shown to exhibit:

  • Dopaminergic Activity : CPPP interacts with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction may have implications for treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonergic Activity : The compound also shows affinity for serotonin receptors, which could be beneficial in managing mood disorders.

Antidepressant Effects

Research indicates that CPPP exhibits antidepressant-like effects in animal models. A study demonstrated that administration of CPPP resulted in significant reductions in despair behavior in forced swim tests, suggesting its potential as an antidepressant agent .

Antiviral Activity

In vitro studies have highlighted the antiviral properties of piperazine derivatives, including CPPP. Notably, compounds similar to CPPP have shown efficacy against Hepatitis C virus (HCV), indicating a potential application in antiviral therapies .

Study 1: Antidepressant Properties

In a controlled study involving rodents, CPPP was administered at varying doses to assess its impact on depressive behaviors. Results indicated a dose-dependent reduction in immobility time during forced swim tests, with the highest dose showing effects comparable to traditional antidepressants .

Study 2: Antiviral Efficacy

Another study investigated the antiviral efficacy of piperazine derivatives against HCV. Compounds structurally related to CPPP were found to inhibit viral replication effectively, suggesting that modifications to the piperazine structure can enhance antiviral activity .

Comparative Analysis with Similar Compounds

To better understand the potential of CPPP, it is essential to compare its biological activity with other piperazine derivatives:

Compound NameActivity TypeObserved EffectsReference
This compoundAntidepressantReduced despair behavior in animal models
Piperazine Derivative AAntiviralEffective against HCV
Piperazine Derivative BAntimicrobialInhibition of Gram-positive bacteria

Properties

IUPAC Name

1-cyclopropyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTVARBPHFMWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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